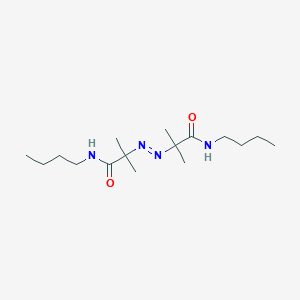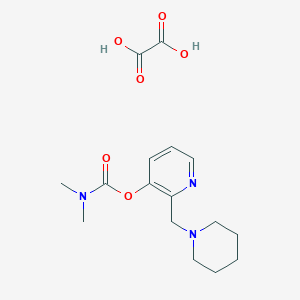
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as carbaryl, and it belongs to the carbamate family of insecticides. Carbaryl has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用机制
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect or parasite.
生化和生理效应
Carbaryl has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal properties, carbaryl has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
Carbaryl has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling pests and parasites. However, carbaryl has several limitations. It is highly toxic to humans and animals, and exposure can lead to a range of health problems. It is also highly persistent in the environment, leading to concerns about its impact on ecosystems.
未来方向
There are several future directions for research on carbaryl. One area of interest is the development of new insecticides and antiparasitic drugs based on the structure of carbaryl. Another area of interest is the development of new methods for the synthesis of carbaryl that are more efficient and environmentally friendly. Additionally, research is needed to better understand the long-term effects of carbaryl exposure on human health and the environment.
合成方法
Carbaryl is synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with 1-piperidinemethanol to produce 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1). The synthesis of carbaryl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests such as aphids, mites, and beetles. Carbaryl has also been studied for its potential use in the treatment of parasitic infections. Studies have shown that carbaryl can inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
属性
CAS 编号 |
169128-47-6 |
|---|---|
产品名称 |
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) |
分子式 |
C16H23N3O6 |
分子量 |
353.37 g/mol |
IUPAC 名称 |
oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
QGTFKJYEKRWNIV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
规范 SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
其他 CAS 编号 |
169128-47-6 |
同义词 |
3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



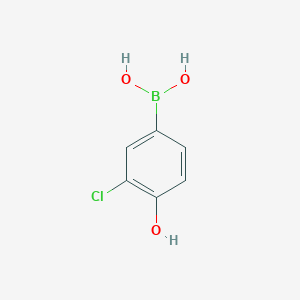
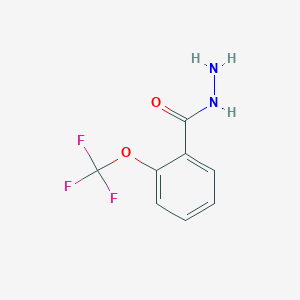
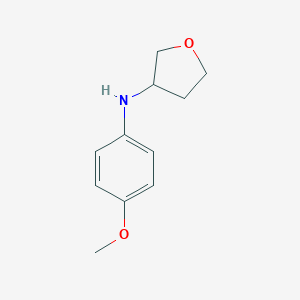
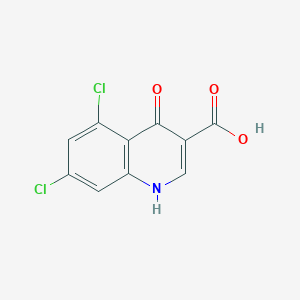
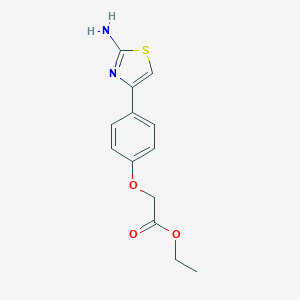
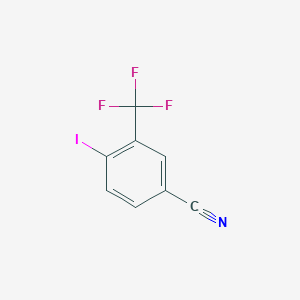
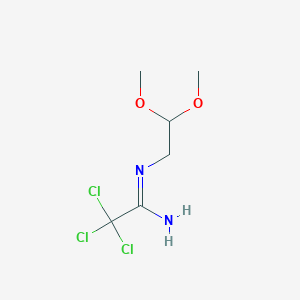
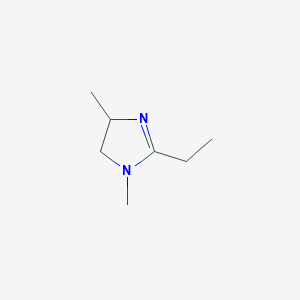
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
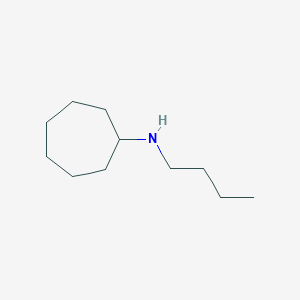
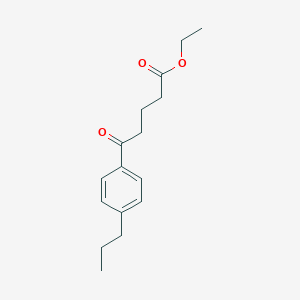
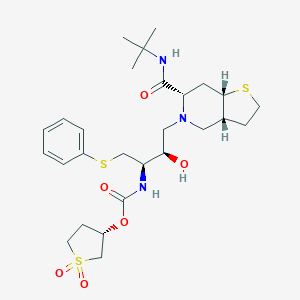
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
